1-Phenylmethyl-1h-indole-2-methanol

Spectral Database Quality Control Structure Confirmation

1-Phenylmethyl-1H-indole-2-methanol (CAS 187264-03-5) is a validated N-benzyl indole building block essential for replicating published synthetic routes in SERM hybrid development and SAR-based medicinal chemistry. The unique N-benzyl substitution alters lipophilicity and reactivity compared to unsubstituted indoles, making it non-fungible in focused research projects. This high-purity intermediate is specifically recommended for laboratories seeking reliable replication of indole-xanthendione hybrid syntheses and advanced analytical reference standards. Inquire for competitive bulk pricing and immediate stock verification.

Molecular Formula C16H15NO
Molecular Weight 237.3 g/mol
CAS No. 187264-03-5
Cat. No. B061303
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenylmethyl-1h-indole-2-methanol
CAS187264-03-5
Molecular FormulaC16H15NO
Molecular Weight237.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C3=CC=CC=C3C=C2CO
InChIInChI=1S/C16H15NO/c18-12-15-10-14-8-4-5-9-16(14)17(15)11-13-6-2-1-3-7-13/h1-10,18H,11-12H2
InChIKeyNHGSXDYXHCJWET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Phenylmethyl-1H-indole-2-methanol (CAS 187264-03-5): A Defined Indole-2-methanol Scaffold for Procurement in Synthesis and Derivatization


1-Phenylmethyl-1H-indole-2-methanol (CAS 187264-03-5), also known as (1-benzyl-1H-indol-2-yl)methanol, is a synthetic indole derivative with the molecular formula C16H15NO and a molecular weight of 237.3 g/mol . Structurally, it comprises an indole core substituted at the 1-position with a benzyl group and at the 2-position with a hydroxymethyl group . It is primarily utilized as a research chemical and a versatile synthetic intermediate [1]. The compound's spectral properties, including NMR and MS (GC), are documented [2], facilitating its identification and quality control in laboratory settings. Its commercial availability and defined chemical properties make it a candidate for procurement in focused chemical synthesis projects.

Why a Generic Indole or 1H-Indole-2-methanol Cannot Replace 1-Phenylmethyl-1H-indole-2-methanol in Targeted Syntheses


Substitution with a generic indole or the simpler 1H-indole-2-methanol is not chemically equivalent and may lead to synthetic failure or off-target outcomes. The defining N-benzyl substitution on 1-Phenylmethyl-1H-indole-2-methanol is not a minor modification; it fundamentally alters the molecule's reactivity profile, lipophilicity, and steric environment, as demonstrated in structure-activity relationship (SAR) studies of related indole derivatives [1]. For instance, research on 3-(1-azolylmethyl)-1H-indoles has shown that the introduction of an N-benzyl moiety can significantly enhance the inhibitory profile of the core scaffold [2]. Therefore, substituting this specific compound with an unsubstituted or differently substituted indole in a multi-step synthesis or a biological assay would likely produce divergent and non-comparable results, failing to replicate the intended chemical or biological outcome.

Quantitative Evidence for Differentiated Performance of 1-Phenylmethyl-1H-indole-2-methanol


Exclusive Structural Identification via Definitive NMR and MS Spectra

The compound's identity can be unambiguously confirmed using its unique NMR and mass spectrometry (GC) fingerprints, which are curated in a major spectral database [1]. This provides a definitive reference for confirming the correct product has been procured and is pure, a critical step not always possible with less-characterized analogs.

Spectral Database Quality Control Structure Confirmation

Proven Role as a Key Intermediate in the Synthesis of Bioactive Indole-Xanthendione SERMs

1-Phenylmethyl-1H-indole-2-methanol has been explicitly used as a starting material for the synthesis of novel indole-xanthendione hybrids, which were designed and evaluated as selective estrogen receptor modulators (SERMs) for breast cancer research . This demonstrates a specific, documented synthetic utility that may not be achievable or would proceed with different efficiency using other indole-2-methanol analogs.

Synthetic Intermediate SERMs Medicinal Chemistry

The N-Benzyl Substituent Enhances Biological Activity in Related Indole Scaffolds

In a study of 3-(1-azolylmethyl)-1H-indoles, the introduction of the N-benzyl moiety to form 3-(1-azolyl-1-phenylmethyl)-1H-indoles was found to enhance the inhibitory profile against P450 arom [1]. This class-level SAR data suggests that the N-benzyl substitution on the target compound is not a neutral modification but one that can confer a significant advantage in specific biological contexts, such as enzyme inhibition.

Structure-Activity Relationship (SAR) Aromatase Inhibition P450 arom

High-Confidence Application Scenarios for 1-Phenylmethyl-1H-indole-2-methanol Based on Proven Evidence


Synthesis of Indole-Xanthendione SERMs for Breast Cancer Research

This compound is a validated building block for the synthesis of novel indole-xanthendione hybrids, a class of selective estrogen receptor modulators (SERMs) being explored for breast cancer therapy . Researchers focusing on this therapeutic area can confidently procure this intermediate to follow established synthetic pathways, reducing development risk.

Structure-Activity Relationship (SAR) Studies on N-Benzylated Indole Pharmacophores

The N-benzyl group is a key feature that has been shown to enhance biological activity in related indole series, such as aromatase inhibitors [1]. This compound is an ideal starting material for medicinal chemists conducting SAR studies to probe the effect of N-benzylation on potency, selectivity, or pharmacokinetic properties of novel indole-based ligands.

Analytical Method Development and Quality Control of Indole Derivatives

With its published NMR and MS (GC) spectra [2], this compound serves as a reliable reference standard. Analytical chemists can use it to develop and validate HPLC, GC, or NMR methods for the identification and purity assessment of this and structurally related compounds in complex mixtures or reaction monitoring.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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